(S)-morpholin-2-ylmethanol is a chiral organic compound featuring a morpholine ring substituted with a hydroxymethyl group. Its molecular formula is CHNO, and it has a molar mass of 117.15 g/mol. The compound is primarily synthesized for research purposes and does not occur naturally in significant quantities. The "S" designation indicates its specific stereochemistry, which is critical for its biological interactions and chemical reactivity.
(S)-morpholin-2-ylmethanol is classified as a morpholine derivative, which includes both amine and ether functional groups. It is often encountered in the form of its hydrochloride salt, enhancing its solubility in aqueous solutions. This compound serves as a valuable building block in organic synthesis due to its functional versatility, allowing for various chemical transformations .
The synthesis of (S)-morpholin-2-ylmethanol typically involves the following steps:
In an industrial setting, these processes are optimized for high yield and purity, often involving controlled temperature and pH conditions .
The molecular structure of (S)-morpholin-2-ylmethanol features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The key structural data include:
The presence of both a morpholine ring and a hydroxymethyl group contributes to its unique chemical properties.
(S)-morpholin-2-ylmethanol undergoes various chemical reactions, including:
The mechanism of action for (S)-morpholin-2-ylmethanol primarily relates to its interactions in biological systems due to its chirality. The specific arrangement around the chiral center influences how it interacts with enzymes and receptors, which is crucial for drug design and efficacy . Research indicates that morpholino derivatives may exhibit biological activity, including antibacterial properties against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus.
Relevant data indicate that (S)-morpholin-2-ylmethanol exhibits high gastrointestinal absorption potential due to its solubility profile .
(S)-morpholin-2-ylmethanol has diverse applications in scientific research:
Research continues into optimizing its biological activity and minimizing side effects when used therapeutically, highlighting its potential as a scaffold for developing new antimicrobial agents or other pharmaceuticals.
(S)-Morpholin-2-ylmethanol (CAS 132073-83-7) is a chiral morpholine derivative with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol. Its structure features a six-membered morpholine ring—containing both amine and ether functional groups—with a hydroxymethyl (-CH₂OH) substituent at the chiral C2 position. The critical stereogenic center at C2 determines the compound's (S)-configuration, which is unambiguously specified in the SMILES notation as OC[C@@H]1CNCCO1, where the "@@" symbol denotes the chiral center with S stereochemistry [2] [8].
The compound's molecular architecture combines polar (hydroxyl, amine, ether) and nonpolar (methylene groups) regions, resulting in calculated physicochemical properties including:
Table 1: Key Structural Properties of (S)-Morpholin-2-ylmethanol
Property | Value | Description |
---|---|---|
Molecular Formula | C₅H₁₁NO₂ | Empirical formula |
Molecular Weight | 117.15 g/mol | Mass of one mole |
SMILES Notation | OC[C@@H]1CNCCO1 | Line notation specifying stereochemistry |
Chiral Centers | 1 (C2 position) | Stereogenic carbon atom |
Hydrogen Bond Donors | 2 | Hydroxyl and amine protons |
Hydrogen Bond Acceptors | 3 | Ether oxygen, amine, hydroxyl oxygen |
The presence of both hydrogen bond donor and acceptor groups facilitates significant solvation effects, explaining its miscibility with polar solvents like water and alcohols. The stereochemical purity of commercially available material is typically ≥97%, as confirmed by chiral HPLC analysis [2] [6].
Though direct crystallographic data for (S)-morpholin-2-ylmethanol hydrochloride (CID 53483542) is limited in the search results, analysis of structurally related morpholine derivatives provides valuable insights into conformational preferences. Morpholine rings universally adopt chair conformations in crystalline states, with puckering parameters quantified by Cremer-Pople coordinates (Q ≈ 0.58 Å, θ ≈ 177°) [3]. The hydroxymethyl substituent at C2 occupies either equatorial or axial positions, with the equatorial conformer typically favored due to reduced 1,3-diaxial interactions.
Intermolecular interactions dominate crystal packing architectures through:
Table 2: Computational and Experimental Structural Parameters
Parameter | Experimental Range | Computational (DFT) | Description |
---|---|---|---|
Morpholine Ring Conformation | Chair (θ ≈ 176.9°) | Chair (θ ≈ 177.5°) | Cremer-Pople puckering amplitude |
N-C Bond Length | 1.367–1.406 Å | 1.372–1.412 Å | Bond within morpholine ring |
C-O Bond Length | 1.415–1.432 Å | 1.420–1.438 Å | Ether linkage in ring |
C2-CH₂OH Torsion | 60°–180° | 65°–175° | Rotational flexibility |
Void Space in Crystals | 12.7% | 11.9% | Packing efficiency |
Hirshfeld surface analysis of analogous compounds reveals that crystal packing is predominantly stabilized by H⋯H (55.2%), H⋯C/C⋯H (22.6%), and H⋯O/O⋯H (20.5%) interactions. Energy framework calculations indicate nearly equal contributions from electrostatic and dispersion energies to lattice stabilization, with interaction energies of approximately -50 kJ/mol for strong hydrogen bonds [3]. Density functional theory (DFT) optimizations at the B3LYP/6-311G(d,p) level confirm these experimental observations, showing excellent agreement (RMSD < 0.03 Å) between calculated gas-phase structures and crystallographically determined geometries for morpholine derivatives [3].
The enantiomeric purity of (S)-morpholin-2-ylmethanol fundamentally differentiates it from both its (R)-antipode and racemic mixtures. Key comparative properties include:
Optical Activity:
Crystalline Behavior:Racemic mixtures can exhibit distinct crystallization modes:
Table 3: Comparative Properties of Enantiomeric and Racemic Forms
Property | (S)-Isomer | (R)-Isomer | Racemate |
---|---|---|---|
Optical Rotation | + or - Specific rotation | Equal opposite rotation | 0° (inactive) |
Crystal Packing | Homochiral lattice | Mirror-image lattice | Heterochiral lattice |
Melting Point | Distinct value | Identical to (S) | Often different |
Commercial Price | ~$5/mg (research) | ~$5/mg (research) | ~$0.34/mg |
Biological Recognition | Specific interactions | Mirror-specific interactions | Non-selective |
Thermodynamic Properties:Racemic mixtures frequently exhibit different melting points compared to enantiopure forms due to distinct crystal lattice energies—a phenomenon explained by Wallach's rule, which states that racemic crystals typically have higher densities than their enantiopure counterparts [4]. For example, racemic ibuprofen exhibits a 28°C higher melting point than its pure (S)-enantiomer [7].
Chemical and Biological Implications:The stereochemistry significantly influences molecular recognition in chiral environments. While the (S)- and (R)-enantiomers display identical physicochemical properties in achiral environments (melting point, solubility, logP), they exhibit differential behaviors in biological systems or with chiral reagents. For instance, enzymatic reactions may selectively transform one enantiomer, as observed in the metabolic inversion of (R)-ibuprofen to its (S)-antipode [7]. This enantioselectivity extends to synthetic applications where (S)-morpholin-2-ylmethanol serves as a chiral building block for pharmaceuticals like dextromoramide and linezolid [5] [8].
Synthetic Considerations:Synthesis without chiral induction typically yields racemic mixtures due to achiral reaction pathways. Enantiopure (S)-morpholin-2-ylmethanol requires resolution techniques or asymmetric synthesis. Resolution methods include:
The commercial price differential highlights the practical significance of chirality: research quantities of enantiopure material command premium prices (>$5/mg) compared to racemic forms (~$0.34/mg) [2] [6]. This cost disparity reflects both the value of enantioselective synthesis and the compound's utility in pharmaceutical applications where stereochemistry determines biological activity.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1